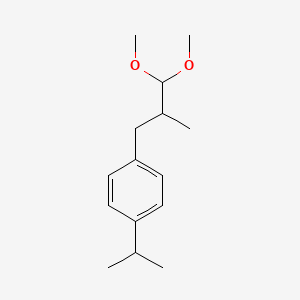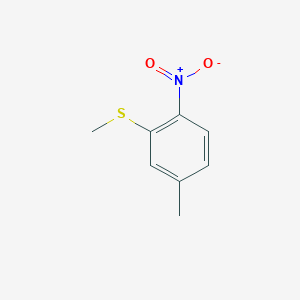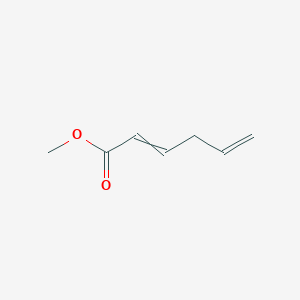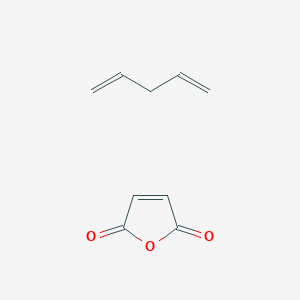
Cyclohexanone, 3-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 3-mercapto- is an organic compound characterized by a six-membered cyclohexane ring with a ketone functional group and a mercapto (thiol) group attached at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-mercapto- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with thiourea and an alkyl halide under basic conditions to introduce the mercapto group. Another method includes the direct thiolation of cyclohexanone using hydrogen sulfide in the presence of a catalyst.
Industrial Production Methods: Industrial production of cyclohexanone, 3-mercapto- typically involves the oxidation of cyclohexane to cyclohexanone, followed by thiolation. The process may utilize various catalysts and solvents to optimize yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanone, 3-mercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form cyclohexanol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 3-mercapto- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of cyclohexanone, 3-mercapto- involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biochemical processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Thiophenol: Contains a thiol group attached to a benzene ring, differing in its aromatic properties.
Uniqueness: Cyclohexanone, 3-mercapto- is unique due to the presence of both a ketone and a mercapto group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
33449-52-4 |
|---|---|
Molekularformel |
C6H10OS |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
3-sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C6H10OS/c7-5-2-1-3-6(8)4-5/h6,8H,1-4H2 |
InChI-Schlüssel |
CUQXFHSMSQMEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)







![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)




